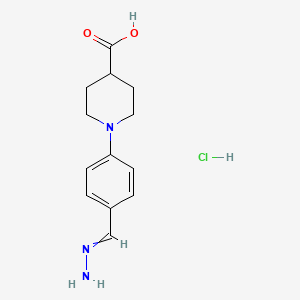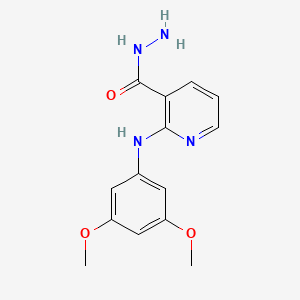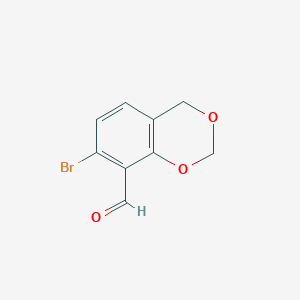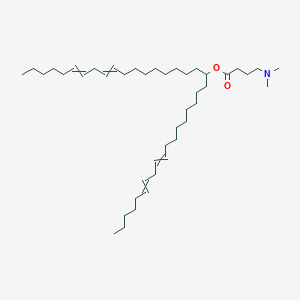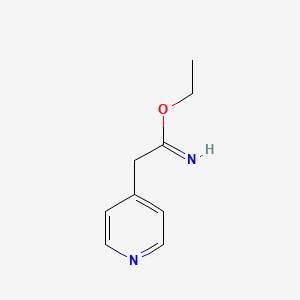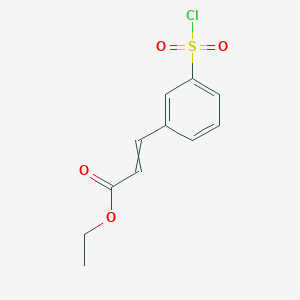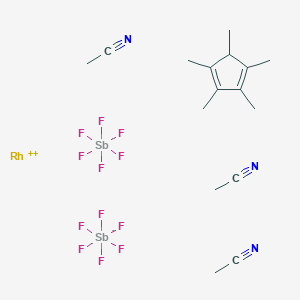
Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) is a complex organometallic compound. It consists of acetonitrile, hexafluoroantimony, 1,2,3,4,5-pentamethylcyclopenta-1,3-diene, and rhodium in a +2 oxidation state. This compound is known for its catalytic properties and is used in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) typically involves the reaction of rhodium chloride with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene in the presence of acetonitrile and hexafluoroantimony. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state rhodium complexes, while substitution reactions may produce new organometallic compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) has several scientific research applications:
Material Science: The compound is used in the synthesis of advanced materials with unique properties.
Medicinal Chemistry: It is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Industrial Processes: The compound is used in industrial processes for the production of fine chemicals and polymers.
Wirkmechanismus
The mechanism of action of acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) involves the coordination of the rhodium center with various substrates. The rhodium center acts as a catalytic site, facilitating the activation and transformation of substrates through oxidative addition, reductive elimination, and migratory insertion pathways. The hexafluoroantimony and acetonitrile ligands stabilize the rhodium center and enhance its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetonitrile;hexafluorophosphate(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+)
- Acetonitrile;hexafluorophosphate(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(1+)
- Acetonitrile;hexafluorophosphate(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;iridium(1+)
Uniqueness
The uniqueness of acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) lies in its specific combination of ligands and the +2 oxidation state of rhodium. This combination imparts unique catalytic properties and reactivity patterns that are not observed in similar compounds with different ligands or oxidation states .
Eigenschaften
Molekularformel |
C16H25F12N3RhSb2 |
|---|---|
Molekulargewicht |
833.80 g/mol |
IUPAC-Name |
acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) |
InChI |
InChI=1S/C10H16.3C2H3N.12FH.Rh.2Sb/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;;;;;;;;;;;;;;;/h6H,1-5H3;3*1H3;12*1H;;;/q;;;;;;;;;;;;;;;;+2;2*+5/p-12 |
InChI-Schlüssel |
BIXHSRLANXWKNF-UHFFFAOYSA-B |
Kanonische SMILES |
CC#N.CC#N.CC#N.CC1C(=C(C(=C1C)C)C)C.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


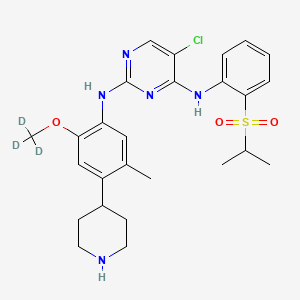
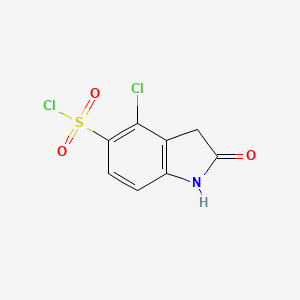
![2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12433472.png)

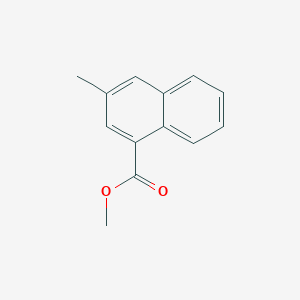
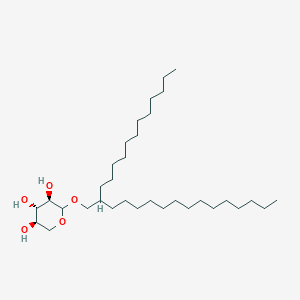
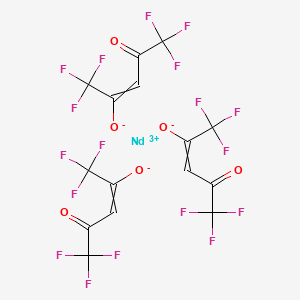
![(10R)-3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433502.png)
